molecular formula C27H45NO12 B606522 Cbz-N-amido-PEG8-acid CAS No. 1334177-87-5

Cbz-N-amido-PEG8-acid

Cat. No. B606522
M. Wt: 575.65
InChI Key: ISVOBOLHCFBPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-N-amido-PEG8-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of Cbz-N-amido-PEG8-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of Cbz-N-amido-PEG8-acid is C27H45NO12 . It has a molecular weight of 575.7 g/mol .


Chemical Reactions Analysis

The terminal carboxylic acid of Cbz-N-amido-PEG8-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

Cbz-N-amido-PEG8-acid has a molecular weight of 575.7 g/mol and a molecular formula of C27H45NO12 . It is a viscous liquid and is stored at -20°C .

Scientific Research Applications

Chemoselective N-benzyloxycarbonylation

An efficient and eco-friendly protocol for the chemoselective N-benzyloxycarbonylation of amines using benzyl chloroformate (Cbz-Cl) in the presence of PEG-600 is described. This reaction is applicable to both aliphatic and aromatic amines and achieves excellent yields (Zhang, 2012).

Gene Delivery and Polymer Applications

Cbz-N-amido-PEG8-acid is utilized in gene delivery systems. A study reports the use of a graft copolymer of poly(ethylene glycol) (PEG) and a branched SS-PAEI, poly(triethylentetramine/cystaminebisacrylamide) (p(TETA/CBA)), demonstrating its feasibility for improving gene carrier stability and biological activity (Brumbach, 2010).

Pharmaceutical Formulations

In pharmaceutical formulations, Cbz-N-amido-PEG8-acid plays a role in the preparation of solid dispersions for improving the dissolution and bioavailability of drugs like carbamazepine (CBZ). These formulations utilize polyethylene glycol (PEG) as a key component for enhancing drug release rates (Doshi, 1997).

Pharmaceutical Cocrystal Formulations

Cbz-N-amido-PEG8-acid is used in the development of pharmaceutical cocrystals, which are designed to improve the solubility, stability, and bioavailability of drugs. These cocrystals often involve interactions with polyethylene glycol (PEG) and other polymers to optimize drug performance (Qiu, 2016).

Future Directions

Cbz-N-amido-PEG8-acid is a PEG-based PROTAC linker and can be used in the synthesis of a series of PROTACs . This suggests potential applications in the field of drug delivery .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO12/c29-26(30)6-8-32-10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-33-9-7-28-27(31)40-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,28,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVOBOLHCFBPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135401
Record name 5,8,11,14,17,20,23,26-Octaoxa-2-azanonacosanedioic acid, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-N-amido-PEG8-acid

CAS RN

1334177-87-5
Record name 5,8,11,14,17,20,23,26-Octaoxa-2-azanonacosanedioic acid, 1-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334177-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14,17,20,23,26-Octaoxa-2-azanonacosanedioic acid, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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